3-Phenyl-acrylic acid, butyl ester
Description
Contextualization within Cinnamate (B1238496) Ester Chemistry and Research Significance
Cinnamate esters are a class of chemical compounds derived from cinnamic acid. foodb.ca Cinnamic acid itself is a well-known natural product, recognized for its simple structure and its role in the biosynthesis of various crucial molecules in plants. nih.gov The structure of cinnamic acid, featuring a carboxylic acid group, an aromatic ring, and a conjugated double bond, provides a versatile scaffold for chemical modification, particularly at the carboxylic acid function to form esters. nih.govnih.gov This esterification is a key strategy employed by researchers to modulate the physicochemical and biological properties of the parent acid. researchgate.netresearchgate.net
The significance of cinnamate esters in research is rooted in the diverse biological activities they exhibit. This class of compounds is the subject of extensive investigation for a variety of potential therapeutic and industrial applications. The modification of the cinnamic acid skeleton is a focal point for developing novel bioactive substances. nih.govnih.gov
Table 1: Investigated Biological Activities of the Cinnamate Ester Class
| Biological Activity | Research Context | Key Findings | Citations |
|---|---|---|---|
| Antimicrobial | Cinnamate esters are widely studied for their ability to inhibit the growth of bacteria and fungi. | Simple alkyl esters show significant activity; the length of the alkyl chain influences potency. Some derivatives are effective against drug-resistant strains. | nih.govnih.govnih.gov |
| Antioxidant | The esterification of hydroxycinnamic acids is explored to enhance antioxidant capacity, particularly for use in lipophilic systems. | Esterification can improve antioxidant activity compared to the parent acids. The position of hydroxyl groups on the aromatic ring is also crucial. | researchgate.netmdpi.comscispace.com |
| Anti-inflammatory | Derivatives are tested for their ability to modulate inflammatory pathways. | Certain esters have demonstrated anti-inflammatory effects in preclinical models. | nih.govmdpi.comnih.gov |
| Antiprotozoal | Cinnamate esters have been synthesized and evaluated against various protozoan parasites. | Specific derivatives have shown in vitro activity against parasites like Leishmania donovani and Trypanosoma brucei. | nih.gov |
| Enzyme Inhibition | The class is investigated for its potential to inhibit enzymes involved in various diseases. | Derivatives have been shown to inhibit enzymes such as tyrosinase. | doaj.org |
General Scope of Research Endeavors on Butyl Cinnamate
Research specifically focused on butyl cinnamate encompasses its synthesis, chemical characterization, and evaluation in various biological assays. These studies aim to understand how the butyl ester functional group influences the properties of the cinnamic acid scaffold.
Synthesis of Butyl Cinnamate
The preparation of butyl cinnamate is achieved through several synthetic methods, with Fischer-Speier esterification being a common approach. This method typically involves the reaction of cinnamic acid with n-butanol in the presence of an acid catalyst, such as sulfuric acid. rsc.org
More contemporary research focuses on greener and more efficient synthetic routes, particularly biocatalysis. Enzymes, such as lipases, are used to catalyze the esterification. researchgate.net Studies have explored the use of immobilized enzymes like Lipozyme TL IM in continuous synthesis systems, such as enzymatic membrane reactors (EMR), often in solvent-free conditions to improve productivity and sustainability. researchgate.net Optimal conditions for such biocatalytic synthesis have been determined, including substrate concentration, temperature, and residence time, to achieve high conversion rates. researchgate.net
Chemical Properties and Spectroscopic Characterization
Butyl cinnamate is a colorless to pale yellow, oily liquid with a characteristic sweet, balsamic, and fruity odor. atamanchemicals.comdrugfuture.com It is very sparingly soluble in water but miscible with organic solvents like alcohol and ether. drugfuture.com
Table 2: Physical and Chemical Properties of Butyl Cinnamate
| Property | Value | Citations |
|---|---|---|
| IUPAC Name | butyl (E)-3-phenylprop-2-enoate | nih.gov |
| Molecular Formula | C13H16O2 | nih.govnist.gov |
| Molecular Weight | 204.26 g/mol | nih.gov |
| Appearance | Colorless, oily liquid | atamanchemicals.comdrugfuture.com |
| Density | ~1.012 g/cm³ at 18°C | drugfuture.com |
| Boiling Point | 145°C at 13 mmHg | drugfuture.com |
| Solubility | Very sparingly soluble in water; soluble in alcohol, ether, acetone | drugfuture.com |
| Refractive Index | ~1.539 - 1.546 at 20°C | thegoodscentscompany.com |
The structure of butyl cinnamate is confirmed using various spectroscopic techniques. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra typically show characteristic signals for the protons of the butyl group, the aromatic ring, and the vinylic protons, with a large coupling constant (around 16.0 Hz) for the vinylic protons confirming the trans configuration of the double bond. nih.govrsc.org ¹³C NMR spectra show distinct peaks for the carbonyl carbon (around δC 166.0 ppm), the olefinic carbons, and the carbons of the aromatic and butyl groups. nih.gov
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for C=O stretching of the ester carbonyl (in the range of 1750–1730 cm⁻¹), C-H sp² stretching (3000–3100 cm⁻¹), and C-H sp³ stretching (2850–3000 cm⁻¹). nih.gov
Mass Spectrometry (MS) : Electron ionization mass spectrometry (GC-MS) data shows characteristic fragmentation patterns, with major peaks often observed at m/z 131, 148, and 103. nih.gov
Research Investigations
Antimicrobial Research : A significant area of research for butyl cinnamate is its antimicrobial activity. It has demonstrated notable antifungal properties, proving to be the most potent compound against a range of fungal strains in some studies when compared to other alkyl cinnamates like methyl and ethyl cinnamate. nih.gov This suggests that the presence of the butyl substituent enhances the biological response. nih.govresearchgate.net The mechanism of its antifungal action has been shown to involve direct interaction with ergosterol (B1671047), a crucial component of the fungal cell membrane. nih.govresearchgate.net It also exhibits bactericidal activity against certain bacterial strains. nih.gov
Table 3: Antifungal Activity of Butyl Cinnamate
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Citation |
|---|---|---|
| Candida albicans | 626.62 µM | nih.gov |
| Candida tropicalis | 626.62 µM | nih.gov |
| Candida glabrata | 626.62 µM | nih.gov |
| Aspergillus flavus | 626.62 µM | nih.gov |
Antioxidant Research : Cinnamic acid and its derivatives are known for their potential as antioxidants. researchgate.net Research has shown that the esterification of cinnamic acid to form butyl cinnamate can be a strategy to increase its antioxidant capacity. researchgate.net This enhanced lipophilicity may allow for better interaction with lipid-based systems, which is relevant for applications in preventing oxidation in fatty foods or cosmetics. researchgate.netmdpi.com
Anti-inflammatory Research : The anti-inflammatory properties of phenylpropanoids, including cinnamate esters, are an active area of investigation. nih.govmdpi.com While much of the research focuses on the broader class of cinnamates, butyl cinnamate is included in these studies to understand structure-activity relationships. nih.gov
Enzyme Inhibition Studies : Cinnamic acid derivatives are being explored as potential inhibitors of various enzymes. For instance, derivatives have been tested for their inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) production. doaj.org While specific data on butyl cinnamate is part of this broader research field, the focus is often on how different substituents on the cinnamic acid structure affect inhibitory potential. doaj.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
538-65-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
butyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9- |
InChI Key |
OHHIVLJVBNCSHV-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
Appearance |
Solid powder |
density |
1.008-1.014 |
Other CAS No. |
538-65-8 |
physical_description |
Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odour |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
5 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 71966; NSC71966; NSC-71966; Butyl cinnamate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Catalytic Studies of Butyl Cinnamate
Traditional and Industrially Relevant Synthesis Routes for Butyl Cinnamate (B1238496)
The conventional synthesis of butyl cinnamate has long relied on established organic reactions that are well-understood and scalable for industrial production.
The most direct and common method for producing butyl cinnamate is the Fischer-Speier esterification of cinnamic acid with n-butanol. atamanchemicals.comsapub.org This reaction is an acid-catalyzed condensation where the carboxylic acid and alcohol are heated, typically under reflux, to form the ester and water. researchgate.net To drive the reversible reaction towards the product side, a strong acid catalyst is employed, and water is often removed as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus. google.com
Commonly used catalysts include mineral acids such as sulfuric acid. sapub.orgresearchgate.net The general procedure involves dissolving cinnamic acid in an excess of butanol, adding a catalytic amount of sulfuric acid, and refluxing the mixture for a set period. researchgate.netrsc.org The product is then isolated through a work-up procedure that involves neutralization and purification, often by column chromatography or distillation. sapub.orgresearchgate.net Solid acid catalysts like sodium bisulfate monohydrate have also been utilized for this type of esterification, providing an alternative to homogenous mineral acids. researchgate.net
An alternative to Fischer esterification is the Claisen condensation (or more specifically, the Claisen-Schmidt condensation), which builds the cinnamate structure from different precursors. google.com This approach involves the base-catalyzed reaction between an aldehyde (benzaldehyde) and an ester (butyl acetate). google.com A strong base, such as sodium ethoxide or sodium metal dispersed in an appropriate solvent, is required to deprotonate the α-carbon of the ester, generating a nucleophilic enolate. google.com This enolate then attacks the carbonyl carbon of benzaldehyde, leading to a β-hydroxy ester intermediate, which subsequently dehydrates to form the α,β-unsaturated ester, butyl cinnamate. While effective, this method involves the use of highly flammable and reactive reagents like sodium metal, which presents challenges for industrial scale-up. google.com
Sustainable and Green Chemistry Approaches in Butyl Cinnamate Synthesis
In response to the growing demand for environmentally friendly processes, research has focused on developing sustainable methods for butyl cinnamate synthesis that minimize waste and energy consumption.
Enzymatic catalysis represents a significant advancement in green chemistry for ester synthesis. bohrium.com Lipases, particularly the immobilized form of Lipase B from Candida antarctica (commercially known as Novozym 435), have been extensively studied for the esterification of cinnamic acid with butanol. nih.govnih.gov These biocatalytic reactions offer high selectivity and operate under mild conditions (moderate temperatures and atmospheric pressure), which reduces energy costs and byproduct formation. researchgate.net The synthesis can be performed in various organic solvents or in a solvent-free system where butanol itself acts as the reaction medium. researchgate.netresearchgate.net
The efficiency of the enzymatic synthesis is influenced by several parameters, including enzyme concentration, substrate molar ratio, temperature, and the presence of water. researchgate.netnih.gov For instance, studies have shown that immobilized lipases can be effectively reused for multiple cycles, enhancing the economic viability of the process. nih.govnih.gov A study on the continuous synthesis of butyl cinnamate in an enzymatic membrane reactor (EMR) found that a 1% (w/v) biocatalyst concentration was optimal, as higher concentrations did not significantly improve conversion due to the reversible nature of the reaction. researchgate.net The highest conversion (60.7%) in one batch study was achieved with a 3% (w/w) enzyme concentration. nih.gov
Table 1: Research Findings on Enzymatic Synthesis of Butyl Cinnamate
| Catalyst | System Type | Key Parameters | Conversion/Yield | Source |
|---|---|---|---|---|
| Lipozyme TL IM | Enzymatic Membrane Reactor (EMR) | 0.01 M Cinnamic Acid, 1% (w/v) biocatalyst, 12h residence time, 40°C | Optimum condition determined | researchgate.net |
| Novozym 435 | Batch, Solvent-free | 3% (w/w) enzyme, optimized conditions | 60.7% yield | nih.gov |
Continuous flow chemistry and microreactor technology offer enhanced control, safety, and efficiency compared to traditional batch processing. chimia.chasymchem.com These systems are characterized by a high surface-area-to-volume ratio, which allows for superior heat management and precise temperature control, preventing runaway reactions and improving product selectivity. chimia.ch
Enzymatic syntheses have also been adapted to continuous systems. The use of an enzymatic membrane reactor (EMR) allows for the continuous production of cinnamate esters by retaining the enzyme within the reactor while the product stream is removed. researchgate.netugal.ro This approach can increase productivity and mitigate issues like product inhibition or secondary hydrolysis that can occur in batch processes. researchgate.net Studies using an EMR with Lipozyme TL IM as the catalyst demonstrated the feasibility of continuous butyl cinnamate production. researchgate.netugal.ro
Emerging Catalytic Systems in Butyl Cinnamate Synthesis (e.g., Heteropolyacids, Ionic Liquids)
The search for more efficient, reusable, and environmentally benign catalysts has led to the exploration of novel catalytic systems for ester synthesis.
Solid acid catalysts, such as strong acid resins like Amberlyst® 15, are an emerging alternative to traditional liquid acids for esterification. google.comgoogle.com These catalysts are easily separated from the reaction mixture, minimizing corrosive and toxic waste streams. google.com They can be used to synthesize various cinnamic acid esters from the corresponding acid and alcohol in a solvent-free system, simplifying the process and allowing for catalyst reuse. google.com
Ionic liquids (ILs) are salts with low melting points that are gaining attention as alternative reaction media due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. nih.govcore.ac.uk In the synthesis of butyl cinnamate, an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim]NTf2), was used as a non-volatile, recyclable medium for a palladium-catalyzed Mizoroki-Heck reaction between iodobenzene (B50100) and butyl acrylate. acs.org The palladium catalyst remained immobilized in the ionic liquid phase, allowing for its continuous recycling and reuse, demonstrating a green and efficient process. acs.org The product was easily separated by extraction with a conventional organic solvent. acs.org
Table 2: Mizoroki-Heck Synthesis of Butyl Cinnamate in a Continuous Flow System
| Reactants | Catalyst/Medium | System | Yield | Production Rate | Source |
|---|
Biological and Pharmacological Investigations of Butyl Cinnamate and Its Derivatives
Antimicrobial Activity Profile and Mechanism of Action Studies
Butyl cinnamate (B1238496) has demonstrated significant antifungal properties against a range of pathogenic yeasts and molds. Research has identified it as a potent compound against various fungal strains. In a study evaluating numerous cinnamic acid analogs, butyl cinnamate emerged as the most effective compound, exhibiting a minimum inhibitory concentration (MIC) of 626.62 µM against all tested strains, which included Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum. nih.gov This broad-spectrum activity highlights its potential as an antifungal agent. The compound was determined to be fungicidal, indicating that it actively kills fungal cells. nih.gov
Table 1: Antifungal Activity of Butyl Cinnamate
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Candida albicans (ATCC-76485) | 626.62 nih.gov |
| Candida tropicalis (ATCC-13803) | 626.62 nih.gov |
| Candida glabrata (ATCC-90030) | 626.62 nih.gov |
| Aspergillus flavus (LM-171) | 626.62 nih.gov |
| Penicillium citrinum (ATCC-4001) | 626.62 nih.gov |
The antibacterial potential of butyl cinnamate has also been investigated, showing efficacy against both Gram-positive and Gram-negative bacteria. In studies screening various synthetic cinnamates, butyl cinnamate displayed notable antibacterial activity. researchgate.net It was found to be active against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, with a consistent minimum inhibitory concentration (MIC) of 626.62 µM across these strains. nih.govresearchgate.net The compound was also identified as bactericidal, meaning it is capable of killing the bacteria. nih.gov
Table 2: Antibacterial Activity of Butyl Cinnamate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus (ATCC-35903) | 626.62 nih.gov |
| Staphylococcus epidermidis (ATCC-12228) | 626.62 nih.gov |
| Pseudomonas aeruginosa (ATCC-25853) | 626.62 nih.gov |
Investigations into the antimicrobial mechanism of butyl cinnamate have revealed that its efficacy is linked to its ability to disrupt key components of the fungal cell. nih.gov Studies have shown that butyl cinnamate directly interacts with ergosterol (B1671047), a vital component of the fungal plasma membrane. nih.govresearchgate.net Ergosterol is crucial for maintaining membrane fluidity and function, and its disruption can lead to cell death. nih.govmdpi.com In addition to its effects on the plasma membrane, butyl cinnamate also impacts the fungal cell wall. nih.govresearchgate.net
Furthermore, butyl cinnamate has demonstrated synergistic, or more specifically, additive effects when used in combination with other antimicrobial agents. nih.gov When tested with the antifungal drug nystatin, butyl cinnamate showed an additive effect, suggesting that it could potentially be used to enhance the efficacy of existing antifungal treatments. nih.gov Similarly, it displayed an additive effect when combined with the antibiotic amoxicillin. nih.gov This potential for combination therapy could be valuable in addressing drug-resistant microbial strains. elifesciences.orgmdpi.com
The antimicrobial activity of butyl cinnamate has been compared with other cinnamate esters to understand structure-activity relationships. Research indicates that the length of the alkyl chain in cinnamate esters plays a crucial role in their antifungal potency. An increase in the carbon chain from methyl to butyl has been shown to potentiate the antifungal action. nih.gov
For instance, butyl cinnamate (MIC = 626.62 µM) was found to be more potent than methyl cinnamate (MIC = 789.19 µM) and ethyl cinnamate (MIC = 726.36 µM) against various fungal strains. nih.gov This suggests that the increased lipophilicity associated with the longer butyl chain may enhance the compound's ability to penetrate fungal cell membranes. nih.gov However, this trend does not continue indefinitely, as pentyl cinnamate showed weaker activity against certain fungi. nih.gov
In terms of antibacterial action against S. aureus, S. epidermidis, and P. aeruginosa, butyl cinnamate was found to be less potent than decyl cinnamate but more active than benzyl (B1604629) cinnamate in some instances. nih.gov Studies have also shown that branched-chain isomers, such as isobutyl cinnamate, may have reduced activity against Candida albicans when compared to their straight-chain counterparts like butyl cinnamate. researchgate.net
Table 3: Comparative Antifungal Activity of Cinnamate Esters
| Compound | MIC against Candida, Aspergillus, and Penicillium spp. (µM) |
|---|---|
| Methyl Cinnamate | 789.19 nih.gov |
| Ethyl Cinnamate | 726.36 nih.gov |
| Propyl Cinnamate | 672.83 nih.gov |
| Butyl Cinnamate | 626.62 nih.gov |
| Pentyl Cinnamate | 2345.39 (against molds), Inactive (against Candida) nih.gov |
Insecticidal and Repellent Activities of Butyl Cinnamate
Butyl cinnamate has been identified as a potent larvicidal agent against mosquito vectors, particularly Aedes aegypti, which is responsible for transmitting diseases like dengue, Zika, and yellow fever. mdpi.comnih.gov In studies investigating the larvicidal potential of various cinnamic acid derivatives, butyl cinnamate demonstrated excellent activity against the fourth-stage larvae of Ae. aegypti. mdpi.com
The lethal concentration 50 (LC50), which is the concentration required to kill 50% of the larvae, was determined to be approximately 0.21 mM for butyl cinnamate. mdpi.comnih.gov This level of activity was among the highest of the seventeen derivatives tested, surpassed only slightly by pentyl cinnamate. mdpi.com Molecular modeling suggests that the larvicidal action of these compounds may involve a multi-target mechanism, potentially inhibiting enzymes such as carbonic anhydrase and histone deacetylase. mdpi.comnih.gov
Table 4: Larvicidal Activity of Cinnamate Esters against Aedes aegypti
| Compound | Lethal Concentration 50 (LC50) (mM) |
|---|---|
| Butyl Cinnamate | 0.21 mdpi.comnih.gov |
| Pentyl Cinnamate | 0.17 mdpi.comnih.gov |
| Benzyl Cinnamate | 0.55 mdpi.comnih.gov |
Residual Repellency Studies and Potential for Integrated Pest Management
A key factor in the practical application of a repellent is its residual activity, or how long it remains effective after application. Studies on n-butyl cinnamate have shown promising results in this area, suggesting its potential for development as a long-lasting repellent. journalcra.comjournalcra.com
In residual repellency tests, both DEET and n-butyl cinnamate were effective for up to 120 minutes at an application rate of 23.4 µg/cm². journalcra.comusda.gov Notably, when the dose was halved to 11.7 µg/cm², DEET's effectiveness dropped after 30 minutes, whereas n-butyl cinnamate remained active for the full 120 minutes. journalcra.comusda.gov This longer duration of activity at lower concentrations highlights a significant advantage of n-butyl cinnamate and indicates its strong potential for use in commercial repellent formulations. journalcra.com
The high residual repellency of n-butyl cinnamate makes it a candidate for inclusion in Integrated Pest Management (IPM) programs. journalcra.com IPM strategies focus on long-term prevention of pests through a combination of techniques. Repellents with prolonged effectiveness can reduce the need for frequent reapplication, offering a more sustainable and user-friendly component of personal protection against vector-borne diseases. researchgate.net The development of formulations that enhance the stability and slow the release of volatile compounds like butyl cinnamate could further extend its protective duration. nih.gov
Antioxidant Properties and Radical Scavenging Activity of Butyl Cinnamate Esters
Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure. researchgate.net These compounds can act as free radical scavengers, terminating radical chain reactions by donating electrons to form stable products. nih.gov The process of esterification, which converts cinnamic acid into esters like butyl cinnamate, can modify this antioxidant capacity. researchgate.netugal.ro
Studies have shown that the esterification of cinnamic acid with butanol can enhance its antioxidant activity. ugal.ro One study found that the synthesis of cinnamic esters, with 1-butanol (B46404) as the alkyl donor, increased antioxidant activities by 2.18-fold in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and 3.85-fold in a FRAP (ferric reducing antioxidant power) assay. ugal.ro The antioxidant properties of phenolic compounds depend on their chemical structure, and the addition of an alkyl group through esterification can influence this activity. researchgate.netresearchgate.net
Table 2: Antioxidant Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Assay/Method | Finding | Source |
|---|---|---|---|
| Cinnamic Ester (with 1-butanol) | DPPH & FRAP | Increased antioxidant activity by 2.18 and 3.85-fold, respectively. | ugal.ro |
| Cumaric & Ferulic C10-Esters | Superoxide & H₂O₂ Scavenging | Less active than the parent free acids. | nih.govnih.gov |
| Hydroxycinnamates (Esters) | DPPH Scavenging | Lower scavenging ability than corresponding N-hydroxycinnamoyl amino acid amides. | bas.bg |
| Simple Cinnamic Acids | LOX Inhibition & Anti-lipid Peroxidation | Phenyl-substituted acids showed good inhibitory activity. | researchgate.net |
Other Investigated Bioactivities of Cinnamic Acid Derivatives (e.g., Antidiabetic, Hepatoprotective, Anti-inflammatory, Cytotoxic)
The class of compounds to which butyl cinnamate belongs, cinnamic acid derivatives, has been the subject of extensive research, revealing a wide spectrum of biological activities. nih.gov These properties are often linked to the specific chemical substitutions on the cinnamic acid structure. nih.gov
Antidiabetic Activity: Cinnamic acid and its derivatives have been investigated for their potential in managing diabetes. nih.govresearchgate.net Studies have shown that cinnamic acid can improve glucose tolerance and stimulate insulin (B600854) secretion in vitro. nih.gov Derivatives like ferulic acid, caffeic acid, and p-hydroxycinnamic acid have been found to enhance glucose uptake in cells. nih.gov Furthermore, some derivatives act as inhibitors of intestinal α-glucosidase, an enzyme involved in carbohydrate digestion, which can help suppress postprandial hyperglycemia. tandfonline.com
Hepatoprotective Activity: Several cinnamic acid derivatives have demonstrated protective effects on the liver. mdpi.com In animal models of acute liver damage induced by carbon tetrachloride (CCl₄), pretreatment with certain cinnamic acid derivatives significantly prevented increases in liver damage markers like ALT, ALP, and bilirubin. mdpi.comresearchgate.net The hepatoprotective effects are thought to be related to the antioxidant properties of these compounds, although the specific structural features, such as the position of hydroxyl groups on the phenyl ring, play a crucial role. researchgate.netnih.gov
Anti-inflammatory Activity: Cinnamic acid itself has been identified as having significant anti-inflammatory activity, making it a lead compound for the development of new anti-inflammatory agents. nih.govwjbphs.com Synthesized derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov In studies on rats, some derivatives produced significant anti-inflammatory effects in egg albumin-induced paw edema models. researchgate.net
Cytotoxic Activity: The potential of cinnamic acid derivatives as anticancer agents has also been explored. nih.govnih.gov Research has shown that certain esters and amides of cinnamic acid exhibit significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer), K562 (myelogenous leukemia), and MCF-7 (breast cancer). nih.govbenthamdirect.com These compounds can induce cell cycle arrest and cell death in malignant cells, making them promising candidates for the development of new antineoplastic agents. nih.govnih.gov
Table 3: Overview of Bioactivities of Cinnamic Acid Derivatives
| Bioactivity | Mechanism/Finding | Example Derivatives | Source |
|---|---|---|---|
| Antidiabetic | Improves glucose tolerance, stimulates insulin secretion, inhibits α-glucosidase. | Cinnamic acid, Ferulic acid, Caffeic acid | nih.govnih.govtandfonline.com |
| Hepatoprotective | Prevents increases in liver damage markers (ALT, ALP). | LQM717, LQM755, 4-hydroxycinnamic acid | mdpi.comresearchgate.netnih.gov |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines (IL-6, TNF-α). | Symmetric cinnamic derivatives (e.g., 6h) | nih.gov |
| Cytotoxic | Induces cell cycle arrest and cell death in cancer cells. | Cinnamic acid esters and amides | nih.govnih.govbenthamdirect.com |
Advanced Functional Applications and Material Science Research of Butyl Cinnamate
Research into Butyl Cinnamate (B1238496) as a UV Filter and Photostabilizer
Cinnamate derivatives are a well-known class of compounds utilized as UVB filters in sunscreen products. researchgate.net Research into the photophysical properties of cinnamates is crucial for the development of new and improved UV filters. researchgate.net While butyl cinnamate itself is a cinnamate ester, much of the research on UV filters has focused on other derivatives like ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDBM). atamanchemicals.comnih.govresearchgate.netmdpi.com
Studies have explored the photostabilization of common UV filters. For instance, the UVA filter butyl methoxydibenzoylmethane (avobenzone) is known to be photounstable. nih.govresearchgate.net Research has shown that other compounds, such as bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S) and the natural antioxidant quercetin, can improve the photostability of avobenzone (B1665848) and other UV filters like octyl methoxycinnamate (OMC). nih.govnih.gov Encapsulation of UV filters like BMDBM and EHMC in lipid microparticles has also been investigated as a method to reduce percutaneous penetration and enhance photostability. nih.govresearchgate.netresearchgate.net
While direct and extensive research specifically positioning butyl cinnamate as a primary UV filter or a photostabilizer in commercial sunscreens is not widely documented in the provided results, its structural relationship to photostable cinnamates suggests its potential in this area. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to predict the UV-vis spectra of various cinnamates to screen for compounds with the ability to absorb UV radiation effectively. researchgate.net These computational methods are valuable tools for the development of novel UV filters and could be applied to further investigate the specific photoprotective properties of butyl cinnamate. researchgate.net
Table 1: UV Filters and Photostabilizers Research
| Compound | Role Investigated | Key Research Finding |
|---|---|---|
| Butyl Methoxydibenzoylmethane (Avobenzone) | UVA Filter | Requires photostabilizers to prevent degradation under sun exposure. nih.govresearchgate.net |
| Ethylhexyl Methoxycinnamate (EHMC) | UVB Filter | Encapsulation in lipid microparticles can reduce skin penetration. nih.govresearchgate.net |
| Bis-ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S) | Photostabilizer | Prevents the photodegradation of avobenzone in a concentration-dependent manner. nih.gov |
| Quercetin | Photostabilizer | Significantly reduces the photodegradation of a combination of BMDBM and OMC. nih.gov |
Butyl Cinnamate as a Biochemical Reagent in Life Science Methodologies
Butyl cinnamate is recognized as a biochemical reagent used as a biological material or organic compound in life science research. medchemexpress.commedchemexpress.com Its application in this field is often linked to enzymatic synthesis processes, where it serves as a substrate or a product in studies focused on enzyme kinetics and biocatalysis.
The enzymatic synthesis of butyl cinnamate, typically through the esterification of cinnamic acid and butanol, is a significant area of research. researchgate.net This process is often catalyzed by lipases, such as Lipozyme TL IM. researchgate.net Studies have focused on optimizing the conditions for this synthesis, investigating parameters like substrate concentration, enzyme concentration, temperature, and reaction time to achieve high conversion rates. researchgate.netresearchgate.net
One study aimed to determine the optimal conditions for the synthesis of butyl cinnamate using an enzymatic membrane reactor (EMR). researchgate.net The research found that the optimal synthesis at 40°C occurred in the presence of molecular sieves with a 0.01 M cinnamic acid concentration, 1% (w/v) biocatalyst, and a residence time of 12 hours. researchgate.net Such research is important for developing efficient and sustainable methods for producing flavor esters and other valuable compounds. The study of the kinetics of these enzymatic reactions, such as the esterification to produce cinnamyl butyrate, often follows the ping-pong bi-bi mechanism with inhibition by the substrates. researchgate.net
Table 2: Optimized Conditions for Enzymatic Synthesis of Butyl Cinnamate
| Parameter | Optimal Condition |
|---|---|
| Temperature | 40°C researchgate.net |
| Cinnamic Acid Concentration | 0.01 M researchgate.net |
| Biocatalyst (Lipozyme TL IM) Concentration | 1% (w/v) researchgate.net |
| Residence Time | 12 hours researchgate.net |
| Additives | Presence of molecular sieves researchgate.net |
Agrochemical Applications and Pest Management Research Utilizing Butyl Cinnamate
Butyl cinnamate has been identified for its potential use in the production of agrochemicals. atamanchemicals.com Research has specifically investigated its efficacy in pest management, highlighting its role as an agent for repelling mosquitoes. targetmol.com
Furthermore, studies have delved into the antimicrobial properties of butyl cinnamate. A study evaluating the antifungal activity of various synthetic cinnamides and cinnamates found that butyl cinnamate was the most potent compound against all tested fungal strains, which included C. albicans, C. tropicalis, C. glabrata, A. flavus, and P. citrinum. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 626.62 µM. nih.gov The mechanism of its antifungal action is suggested to involve direct interaction with the ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. nih.gov
The antimicrobial effects of cinnamic acids and their derivatives are well-recognized, and simple structural modifications, such as changing the ester group, can significantly impact their biological activity. nih.gov For instance, a comparison between isobutyl cinnamate and butyl cinnamate showed a four-fold difference in MIC against some microorganisms, underscoring the importance of the butyl group for its potent antifungal response. nih.govnih.gov
Table 3: Antifungal Activity of Butyl Cinnamate
| Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans (ATCC-76485) | 626.62 µM nih.gov |
| Candida tropicalis (ATCC-13803) | 626.62 µM nih.gov |
| Candida glabrata (ATCC-90030) | 626.62 µM nih.gov |
| Aspergillus flavus (LM-171) | 626.62 µM nih.gov |
Contributions to Fragrance and Flavor Chemistry as a Research Model
Butyl cinnamate is a significant compound in the field of fragrance and flavor chemistry. atamanchemicals.comthegoodscentscompany.com It is characterized by a sweet, balsamic, and slightly cocoa-like odor and taste. atamanchemicals.comfoodb.ca This has led to its use as a fragrance ingredient in a variety of products including perfumes, cosmetics, soaps, and detergents, as well as a flavoring agent in foods and beverages. atamanchemicals.comnih.gov
The synthesis of butyl cinnamate, often through the direct esterification of n-butanol with cinnamic acid, serves as a research model in flavor chemistry. atamanchemicals.com Enzymatic synthesis using lipases is a particularly important area of study, as it aligns with the consumer demand for natural flavors. ijsr.net These biocatalytic methods are favored for their mild operating conditions, high specificity, and the production of high-purity flavor compounds. ijsr.netnih.gov
Research in this area focuses on optimizing the enzymatic esterification process by studying variables such as the type of enzyme, reaction time, temperature, and substrate molar ratios. ijsr.netnih.gov The investigation into these synthesis methods not only contributes to the efficient production of butyl cinnamate but also provides a model for the synthesis of other valuable flavor esters. ijsr.net Toxicological and dermatological reviews of butyl cinnamate when used as a fragrance ingredient are also part of the research landscape to ensure its safe use in consumer products. alfa-chemistry.comnih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Butyl cinnamate |
| Butyl methoxydibenzoylmethane (Avobenzone) |
| Butanol |
| n-Butanol |
| Butylated hydroxyanisole (BHA) |
| Butylated hydroxytoluene (BHT) |
| Cinnamic acid |
| Cinnamyl butyrate |
| Ergosterol |
| Ethyl cinnamate |
| Ethylhexyl methoxycinnamate (EHMC) |
| Glyceryl behenate |
| Hydrogenated phosphatidylcholine |
| Isobutyl cinnamate |
| Lipozyme TL IM |
| Methyl cinnamate |
| 4-Methylbenzylidene camphor (B46023) (MBC) |
| Octocrylene (B1203250) |
| Octyl methoxycinnamate (OMC) |
| Octyl salicylate |
| Quercetin |
| Stearic acid |
| Tertiary butylhydroquinone (TBHQ) |
| Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S) |
| Titanium dioxide |
| Tristearin |
Advanced Analytical Chemistry and Spectroscopic Characterization of Butyl Cinnamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like butyl cinnamate (B1238496). Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of butyl cinnamate exhibits characteristic signals corresponding to the different types of protons present in the molecule. rsc.orgrsc.org The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (around 7.3-7.6 ppm). rsc.orgrsc.org The two olefinic protons of the cinnamate moiety are observed as distinct doublets due to their coupling, with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration of the double bond. rsc.orgrsc.org The protons of the butyl ester group are found in the upfield region, with the methylene (B1212753) protons adjacent to the oxygen appearing as a triplet, and the other methylene and methyl protons appearing as multiplets and a triplet, respectively. rsc.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information by showing the chemical shifts of each unique carbon atom. The carbonyl carbon of the ester group is typically found at the most downfield position (around 167 ppm). rsc.org The carbons of the aromatic ring and the double bond appear in the intermediate region (approximately 118-145 ppm). rsc.org The carbons of the butyl group are observed at the most upfield positions. rsc.org
Table 1: Representative ¹H-NMR and ¹³C-NMR Spectral Data for Butyl Cinnamate in CDCl₃
| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Ar-H | 7.51-7.53 (m, 2H), 7.37-7.39 (m, 3H) rsc.org | 134.9, 130.6, 129.3, 128.5 rsc.org |
| Ar-CH= | 7.68 (d, J=16.0 Hz, 1H) rsc.org | 145.0 rsc.org |
| =CH-COO | 6.44 (d, J=16.0 Hz, 1H) rsc.org | 118.8 rsc.org |
| O-CH₂ | 4.21 (t, J=6.7 Hz, 2H) rsc.org | 64.8 rsc.org |
| O-CH₂-CH₂ | 1.66-1.73 (m, 2H) rsc.org | 31.2 rsc.org |
| -CH₂-CH₃ | 1.40-1.49 (m, 2H) rsc.org | 19.6 rsc.org |
| -CH₃ | 0.97 (t, J=7.4 Hz, 3H) rsc.org | 14.2 rsc.org |
| C=O | - | 167.5 rsc.org |
Data is representative and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of butyl cinnamate displays characteristic absorption bands that confirm its structure. A strong absorption band is typically observed around 1710-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. The C=C stretching vibration of the aromatic ring and the conjugated double bond usually appear in the region of 1600-1640 cm⁻¹. The C-O stretching vibrations of the ester linkage are found in the 1100-1300 cm⁻¹ range. Furthermore, the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Table 2: Key IR Absorption Bands for Butyl Cinnamate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | ~1715 |
| C=C (Alkene) | Stretching | ~1636 mdpi.com |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-O (Ester) | Stretching | ~1170-1280 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic) | Stretching | ~2870-2960 |
Data is representative and may vary based on the specific state of the sample (e.g., liquid film, KBr pellet).
Mass Spectrometry (MS) Techniques (e.g., GC-MS, HRMS) for Purity Assessment and Identification
Mass spectrometry (MS) is an essential technique for determining the molecular weight and fragmentation pattern of butyl cinnamate, which aids in its identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of butyl cinnamate typically shows a molecular ion peak [M]⁺ at m/z 204, corresponding to its molecular weight. nist.gov The fragmentation pattern provides further structural information. Common fragments include ions at m/z 148 (loss of the butoxy group), 131 (cinnamoyl cation), 103 (phenylacetylene cation), and 77 (phenyl cation). nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This high precision is crucial for confirming the molecular formula of butyl cinnamate as C₁₃H₁₆O₂ and for distinguishing it from other compounds with the same nominal mass.
Table 3: Common Mass Fragments of Butyl Cinnamate in EI-MS
| m/z | Proposed Fragment Ion |
|---|---|
| 204 | [M]⁺ (Molecular Ion) nist.gov |
| 148 | [M - C₄H₈O]⁺ |
| 131 | [C₉H₇O]⁺ (Cinnamoyl cation) nih.gov |
| 103 | [C₈H₇]⁺ (Phenylacetylene cation) nih.gov |
| 77 | [C₆H₅]⁺ (Phenyl cation) nih.gov |
Chromatographic Separation and Quantification Methods (e.g., HPLC, GC)
Chromatographic techniques are vital for separating butyl cinnamate from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like butyl cinnamate. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. Detection is often achieved using a UV detector, as the aromatic ring and conjugated system of butyl cinnamate absorb UV light.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like butyl cinnamate. medchemexpress.com A capillary column with a non-polar or medium-polarity stationary phase is typically used for separation. The retention time of butyl cinnamate under specific GC conditions can be used for its identification. Flame ionization detection (FID) is a common method for quantification due to its high sensitivity to organic compounds. Purity assessment by GC can achieve high levels of accuracy, with some analyses showing purities of 99.65%. medchemexpress.com
Bioanalytical Assay Methodologies for Biological Activity Assessment (e.g., Microdilution for Antimicrobial, Larvicide Assays, DPPH Assay)
The biological activities of butyl cinnamate are evaluated using various bioanalytical assays.
Microdilution for Antimicrobial Activity: The antimicrobial potential of butyl cinnamate is often assessed using the broth microdilution method. This technique determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a particular microorganism. nih.gov Butyl cinnamate has shown activity against various fungal strains. nih.gov
Larvicide Assays: The larvicidal activity of butyl cinnamate against insect larvae, such as those of mosquitoes, is evaluated by exposing the larvae to different concentrations of the compound in a suitable medium. The mortality rate is recorded after a specific period to determine the lethal concentration (e.g., LC₅₀).
DPPH Assay: The antioxidant activity of butyl cinnamate can be screened using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution, which is observed as a color change from violet to yellow.
UV-Vis Spectrophotometry for Absorbance Characteristics
UV-Vis spectrophotometry is used to determine the absorbance characteristics of butyl cinnamate, which arise from the electronic transitions within the molecule. Due to its conjugated system, which includes the phenyl group and the α,β-unsaturated ester, butyl cinnamate exhibits strong UV absorbance. The spectrum typically shows a primary absorption maximum (λmax) in the range of 270-280 nm. mdpi.com This property is utilized for its detection and quantification in various analytical methods, such as HPLC.
Environmental Science and Ecotoxicological Studies of Butyl Cinnamate and Cinnamate Analogs
Environmental Occurrence and Distribution Patterns of Cinnamate (B1238496) Derivatives
Cinnamic acid and its derivatives are naturally occurring phenolic compounds found widely in the plant kingdom, including in fruits, vegetables, teas, and cereals. nih.govresearchgate.net They are key intermediates in the biosynthesis pathways of many other important compounds. researchgate.net For instance, hydroxycinnamic acids are essential for the synthesis of stilbenes and are generally more abundant in the edible parts of plants than hydroxybenzoic acids. researchgate.net Specific derivatives have been identified in various plants; butyl cinnamate, for example, has been reported in plants of the Mandragora genus. nih.gov
Beyond their natural presence, cinnamic acid and its derivatives are synthesized for use in a wide range of commercial products. They are utilized as fragrance ingredients in cosmetics, as well as skin and hair conditioning agents. researchgate.net Their antioxidant and antimicrobial properties have also led to their application as preservatives in the food and cosmetic industries. researchgate.netmdpi.com The diverse applications of both natural and synthetic cinnamate derivatives mean they can be introduced into the environment through various pathways, creating a risk of their occurrence in soil and water systems. mdpi.com The development of novel derivatives, such as 2-chlorocinnamic acid for use in perovskite solar cells, represents another potential route for environmental entry. mdpi.com
Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Systems, particularly for related cinnamate esters
Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, while biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher trophic levels in a food chain. numberanalytics.comwikipedia.org A key indicator for a substance's potential to bioaccumulate is its lipophilicity, often measured by the octanol-water partition coefficient (log K_ow_ or logP). nih.gov Butyl cinnamate has a calculated logP of 3.830, indicating a moderate degree of lipophilicity. thegoodscentscompany.com
Direct studies on the bioaccumulation of butyl cinnamate are not widely available. However, research on structurally similar compounds, such as phthalate (B1215562) esters, provides valuable insights. Phthalate esters are also widely used industrial chemicals that can enter aquatic environments. A study on an agricultural site in western China investigated the presence of various phthalate esters in river water and local biota. nih.gov While di-(2-ethylhexyl) phthalate (DEHP) was dominant in environmental samples, dibutyl phthalate (DNBP) showed a high relative abundance in biological samples. nih.gov Despite their presence, the calculated bioaccumulation factors (BAFs) were relatively low, suggesting that most of these compounds are not likely to significantly accumulate in organisms. nih.gov
This suggests that while lipophilic compounds like certain cinnamate esters may be taken up by organisms, they may not necessarily biomagnify. For many chemicals, trophic transfer occurs, but only a select few, such as DDT, PCBs, and methyl mercury, have a clear potential to biomagnify in aquatic systems. nih.gov
Interactive Table: Bioaccumulation Factors (BAFs) of Phthalate Esters in Biota from an Agricultural River System
This table presents data on the bioaccumulation of various phthalate esters, which can serve as analogs for understanding the potential behavior of cinnamate esters in the environment. Data sourced from a study on an agricultural site in western China. nih.gov
| Compound | Mean log BAF | Implication for Accumulation |
| Dimethyl phthalate (DMP) | 1.95 | Low Likelihood |
| Diethyl phthalate (DEP) | 1.83 | Low Likelihood |
| Diisobutyl phthalate (DIBP) | 2.19 | Low Likelihood |
| Dibutyl phthalate (DNBP) | 2.96 | Low-to-Moderate Likelihood |
| Butyl benzyl (B1604629) phthalate (BBP) | 2.68 | Low-to-Moderate Likelihood |
| Di-(2-ethylhexyl) phthalate (DEHP) | 0.91 | Very Low Likelihood |
Aquatic Ecotoxicity of Cinnamate Derivatives on Marine Biota (e.g., Fish, Invertebrates, Coral Reefs)
The assessment of aquatic ecotoxicity relies on studying the effects of chemical substances on various organisms that represent different levels of the aquatic food chain, including fish, invertebrates, and algae. researchgate.netuni-plovdiv.bg Fish are considered good indicators of water contamination because they occupy different trophic levels and are sensitive to many toxicants. uni-plovdiv.bg
Specific ecotoxicity data for butyl cinnamate is limited in publicly available literature. However, extensive research on phthalate esters, conducted by the Chemical Manufacturers Association, offers a relevant parallel for understanding how esters as a class might behave. nih.gov This research program found that the aquatic toxicity of phthalate esters is related to their molecular weight and water solubility. Lower molecular weight, more soluble phthalates (like dimethyl, diethyl, and di-n-butyl phthalate) were found to be acutely toxic to aquatic organisms at concentrations below their water solubility. In contrast, higher molecular weight phthalates showed no toxic effects up to their water solubility limits. nih.gov This suggests a potential for lower molecular weight cinnamate esters to exhibit some level of aquatic toxicity, while higher molecular weight analogs may be less of a concern.
Furthermore, some research into cinnamic acid esters is driven by a desire to find more environmentally benign chemicals for applications like agriculture, suggesting that certain derivatives are perceived as having low environmental toxicity. nih.gov Studies on other chemicals have shown that exposure can lead to a range of sublethal effects, including impacts on reproduction, such as altered embryo production in snails. vliz.be
Interactive Table: Summary of Acute Aquatic Toxicity for Phthalate Esters (Analogs to Cinnamate Esters)
This table summarizes general findings from a comprehensive testing program on phthalate esters, indicating the relationship between molecular weight and aquatic toxicity. Specific LC50/EC50 values are not provided in the source abstract, but the general outcome is described. nih.gov
| Phthalate Ester Type | Example Compounds | General Acute Toxicity Finding |
| Lower Molecular Weight | Dimethyl Phthalate, Diethyl Phthalate, Di-n-butyl Phthalate | Effects observed in multiple aquatic species (fish, daphnids, algae). |
| Higher Molecular Weight | Di(2-ethylhexyl) Phthalate, Di-n-octyl Phthalate | No toxic effects observed up to their limits of water solubility. |
Biodegradation and Environmental Fate Mechanisms
The environmental fate of a chemical describes its transformation and movement in the environment. For organic compounds like butyl cinnamate, biodegradation by microorganisms is a primary mechanism of removal. nih.gov The initial step in the environmental degradation of esters is typically hydrolysis, which breaks the ester bond to form the parent acid and alcohol. nih.gov For butyl cinnamate, this would yield cinnamic acid and n-butanol.
Studies on the biodegradation of analogous compounds provide detailed insights into this process. For example, a bacterial strain, Sphingobium sp. TJ, isolated from a river estuary, was shown to be capable of using di-n-butyl phthalate (DBP) as its sole source of carbon and energy. mdpi.com The efficiency of this degradation was highly dependent on environmental conditions. The optimal conditions for the breakdown of DBP by this strain were a temperature of 30°C and a neutral pH of 7.0. mdpi.com The degradation rate was significantly reduced at higher salinity levels, demonstrating that environmental factors can strongly influence the persistence of such compounds. mdpi.com Cinnamic acid itself, a likely breakdown product of its esters, is also subject to biodegradation, as studied in the context of wastewater treatment. nih.gov
Interactive Table: Effect of Environmental Conditions on the Biodegradation of Di-n-butyl Phthalate (DBP) by Sphingobium sp. TJ
This table illustrates the impact of pH, temperature, and salinity on the degradation of DBP, a structural analog to butyl cinnamate, providing a model for its potential environmental fate. mdpi.com
| Parameter | Condition | DBP Degradation Efficiency |
| pH | 7.0 | Complete degradation (100%) after 32 hours. |
| > 9.0 | Almost no degradation observed. | |
| Temperature | 30 °C | Highest degradation rate (100%). |
| 40 °C | Significant drop in degradation rate. | |
| Salinity (NaCl) | 0% | Complete degradation after 32 hours. |
| 1% - 4% | Degradation rate significantly slowed. |
Toxicological Assessments and Regulatory Science Considerations in Butyl Cinnamate Research
In Vitro and In Vivo Acute Toxicity Profiling of Butyl Cinnamate (B1238496)
The acute toxicity of butyl cinnamate has been evaluated through both in vitro and in vivo studies to determine its potential for immediate adverse effects following a single exposure. These assessments are crucial for establishing the compound's basic safety profile.
In vivo studies in animal models have consistently demonstrated a low order of acute toxicity for butyl cinnamate via oral and dermal routes. The median lethal dose (LD50) is a standardized measure of acute toxicity, representing the dose required to be lethal to 50% of a tested population. For butyl cinnamate, oral LD50 values in rats have been reported to be greater than 5000 mg/kg of body weight. dermnetnz.orgresearchgate.net Similarly, in mice, the oral LD50 has been established at 7000 mg/kg. dermnetnz.orgresearchgate.net Dermal toxicity studies in rabbits have also indicated a low level of toxicity, with an LD50 value greater than 5000 mg/kg. dermnetnz.orgresearchgate.net In one study, a group of 10 rats receiving an oral dose of 5000 mg/kg showed no mortality. dermnetnz.orgresearchgate.net
While specific in vitro cytotoxicity studies on butyl cinnamate are not extensively detailed in the reviewed literature, the high LD50 values from in vivo studies suggest a low potential for acute cytotoxic effects at typical exposure levels. The collective data from these acute toxicity studies categorize butyl cinnamate as a substance with low acute toxicity.
Table 1: Acute Toxicity Data for Butyl Cinnamate
| Test Type | Species | Route of Administration | LD50 Value | Reference(s) |
|---|---|---|---|---|
| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg | dermnetnz.orgresearchgate.net |
| Acute Oral Toxicity | Mouse | Oral | 7000 mg/kg | dermnetnz.orgresearchgate.net |
Dermatological and Sensitization Research on Related Cinnamates
Research into the dermatological effects of cinnamates, a class of compounds to which butyl cinnamate belongs, is extensive due to their widespread use in fragrances and cosmetics. nih.govdoaj.org The potential for skin irritation and allergic contact dermatitis is a key consideration in the safety assessment of these ingredients.
For butyl cinnamate specifically, human experience data indicates a low potential for dermal irritation and sensitization. A study involving a 4% solution of butyl cinnamate reported no irritation or sensitization in human subjects. dermnetnz.orgresearchgate.net
Broader research on related cinnamates provides a wider context for their dermatological properties. Cinnamic acid itself is considered non-sensitizing. researchgate.net However, some other derivatives of cinnamic acid are known potential allergens. nih.govdoaj.org For instance, cinnamaldehyde (B126680) and cinnamyl alcohol are recognized contact allergens. researchgate.net Certain cinnamate esters used as UV filters in sunscreens, such as octyl methoxycinnamate, have been associated with allergic contact dermatitis and photocontact dermatitis. dermnetnz.orgcmsderm.ca Concerns have also been raised about the skin absorption of octyl methoxycinnamate and its potential to generate free radicals. dermnetnz.orgcmsderm.ca In contrast, other cinnamate UV filters like octocrylene (B1203250) are generally considered non-allergenic and non-irritating, though instances of sensitization have been reported with its increased use. cmsderm.ca
Studies on individuals with known sensitivity to cinnamon-related fragrances have been conducted to assess cross-reactivity with cinnamate UV filters. In one study, cinnamon-sensitive patients did not show positive photopatch test results to the cinnamate UV filters tested. nih.gov This suggests that the risk of developing allergic contact dermatitis from these specific UV filters in cinnamon-sensitive individuals may be low. nih.gov
Comprehensive Safety Assessments by Regulatory Bodies and Expert Panels (e.g., European Chemicals Agency, U.S. Environmental Protection Agency, FEMA Expert Panel)
The safety of butyl cinnamate has been reviewed by several national and international regulatory bodies and expert panels, which have established its acceptability for use in consumer products based on available scientific data.
The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has evaluated butyl cinnamate and determined it to be "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring ingredient. fda.govfemaflavor.orgnih.gov This assessment is based on a comprehensive review of exposure, metabolism, and toxicology data for butyl cinnamate and a group of structurally related substances. femaflavor.org
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluated butyl cinnamate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov
The European Chemicals Agency (ECHA) provides information on butyl cinnamate through its Classification and Labelling (C&L) Inventory. nih.gov According to aggregated data from notifications to ECHA, a significant majority of notifiers (87.9%) indicate that butyl cinnamate does not meet the criteria for GHS hazard classification. nih.gov However, a smaller percentage of notifications (12.1%) include hazard statements for skin and eye irritation. nih.gov It is important to note that information in the C&L inventory can vary depending on impurities and other factors. nih.gov
In the United States, the Environmental Protection Agency (EPA) includes butyl cinnamate in its CompTox Chemicals Dashboard, which aggregates data from various sources. epa.govepa.gov Furthermore, butyl cinnamate is listed on the EPA's Toxic Substances Control Act (TSCA) Inventory. nih.gov
These comprehensive assessments by multiple expert panels and regulatory agencies provide a robust framework supporting the safe use of butyl cinnamate in its specified applications.
Future Research Trajectories and Interdisciplinary Outlooks for Butyl Cinnamate
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing butyl cinnamate (B1238496). While traditional methods like Fischer esterification are effective, they often require harsh conditions. The trend is moving towards "green chemistry" approaches.
Key areas for development include:
Enzymatic Synthesis : The use of biocatalysts, particularly lipases, is a highly promising sustainable alternative. Recent studies have demonstrated the use of enzymatic membrane reactors (EMRs) for the continuous synthesis of butyl cinnamate. ewg.org Research in this area aims to optimize conditions such as enzyme concentration, residence time, and the use of molecular sieves to improve yield and efficiency. ewg.orgresearchgate.net For instance, one study identified the optimal conditions for synthesis at 40°C to be a 0.01 M cinnamic acid concentration, 1% (w/v) biocatalyst (Lipozyme TL IM), and a 12-hour residence time in the presence of molecular sieves. ewg.org
Novel Catalysts : Exploration of new catalytic systems, such as Brønsted acidic ionic liquids or earth-abundant transition metals, could lead to pathways with higher selectivity and lower environmental impact. researchgate.net
Solvent-Free Systems : Developing synthesis methods that operate in solvent-free conditions or use benign solvents like water is a critical goal for sustainable production. ewg.orgresearchgate.net The use of an enzymatic membrane reactor with the substrate dispersed in alcohol has been shown to create a solventless synthesis system. researchgate.net
These advancements aim to create cost-effective and clean production processes, making butyl cinnamate more viable for large-scale industrial applications.
Elucidation of Detailed Molecular Mechanisms of Action for Biological Activities
While butyl cinnamate has demonstrated promising biological activities, particularly as an antimicrobial agent, the precise molecular mechanisms behind these effects are not fully understood. Future research must delve deeper into its interactions at the cellular and molecular levels.
Priorities for investigation include:
Antifungal and Antibacterial Mechanisms : Studies have shown that butyl cinnamate is the most potent antifungal among several tested cinnamic acid esters, with a minimum inhibitory concentration (MIC) of 626.62 µM against various fungal strains. researchgate.net The mechanism is believed to involve direct interaction with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. researchgate.net Further research should aim to visualize these interactions and identify the specific binding sites and conformational changes induced.
Identification of Molecular Targets : For its antimicrobial activity, molecular docking simulations have suggested that likely targets in Candida albicans are caHOS2 and caRPD3. researchgate.net Experimental validation of these predicted targets is a crucial next step.
Broader Biological Effects : Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. fda.gov Future studies should systematically screen butyl cinnamate for these effects and, if confirmed, investigate the underlying pathways, such as its influence on specific signaling cascades, enzyme inhibition, or gene expression.
Table 1: Antimicrobial Activity of Butyl Cinnamate and Related Esters
| Compound | Fungal Strains | MIC (µM) | Reference |
|---|---|---|---|
| Butyl cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 626.62 | researchgate.net |
| Propyl cinnamate | All tested strains | 672.83 | researchgate.net |
| Ethyl cinnamate | All tested strains | 726.36 | researchgate.net |
Exploration of Synergistic Effects with Other Bioactive Compounds
The combination of butyl cinnamate with other bioactive compounds could lead to enhanced efficacy and potentially overcome resistance mechanisms, particularly in antimicrobial and anticancer applications.
Future research should focus on:
Combination Antimicrobial Therapy : Preliminary studies using the Checkerboard method have shown that butyl cinnamate exhibits an additive effect when combined with the antifungal drug nystatin and the antibacterial drug amoxicillin. researchgate.net For example, when combined, the MIC of butyl cinnamate was reduced from 626.62 µM to 313.31 µM, and nystatin's MIC was reduced from 8.0 µM to 3.2 µM. researchgate.net Systematic screening of butyl cinnamate against a wider range of antibiotics and antifungals is warranted to identify truly synergistic combinations.
Synergy with Anticancer Agents : The broader family of cinnamates has shown synergistic potential with conventional chemotherapy drugs like paclitaxel in treating breast cancer explants. mdpi.com Investigating whether butyl cinnamate can enhance the cytotoxicity of standard anticancer drugs against various cancer cell lines could open new avenues for combination cancer therapy.
Natural Product Combinations : Exploring combinations of butyl cinnamate with other natural products, such as essential oils or plant extracts, could yield novel formulations for use in food preservation, agriculture, or topical treatments. The mechanisms of these interactions, whether additive or synergistic, will be a key area of study. researchgate.net
Advanced Formulations and Delivery Systems for Targeted Applications
To enhance the efficacy, stability, and targeted action of butyl cinnamate, the development of advanced formulation and delivery systems is essential. This is particularly relevant for potential pharmaceutical or agricultural applications where controlled release and specific targeting are crucial.
Future directions include:
Encapsulation Technologies : Techniques like micro-encapsulation or complexation with host molecules such as cyclodextrins or cucurbiturils could protect butyl cinnamate from degradation, improve its solubility, and provide controlled release. mdpi.com Research on the encapsulation of other cinnamates has shown that this approach can effectively control their physicochemical properties. mdpi.com
Nanoparticle-Based Delivery : Formulating butyl cinnamate within nanoparticles (NPs), such as liposomes, polymeric NPs, or dendrimers, could enable targeted delivery to specific sites, like tumors or infected tissues. nih.govmdpi.commdpi.com This approach can increase the local concentration of the compound, enhancing its therapeutic effect while minimizing systemic exposure and potential side effects. semanticscholar.org For instance, NPs can be designed to exploit the enhanced permeability and retention (EPR) effect in tumors for passive targeting or can be functionalized with ligands for active targeting of specific cell surface receptors. mdpi.commdpi.com
Topical and Transdermal Formulations : For dermatological applications, developing advanced emulsions, gels, or patches could improve the skin penetration and retention of butyl cinnamate, maximizing its effect against skin pathogens or inflammation.
Environmental Risk Mitigation Strategies and Green Product Development
As the applications of butyl cinnamate expand, a thorough understanding of its environmental fate and the development of green products are imperative for ensuring its sustainability.
Key research areas are:
Environmental Fate and Ecotoxicology : There is a need for comprehensive studies on the biodegradability, bioaccumulation potential, and ecotoxicity of butyl cinnamate. While it is used in cosmetics and fragrances, its environmental concentration and impact, particularly in aquatic ecosystems, require rigorous assessment. nih.gov Parallels can be drawn from studies on other cinnamate-based UV filters, which have been detected in water samples and are known to bioaccumulate, posing a potential environmental risk. researchgate.netnih.gov Studies on the biodegradation of structurally similar compounds like di-n-butyl phthalate (B1215562) (DBP) show that certain microbes can break down these esters, suggesting that bioremediation could be a viable mitigation strategy. nih.govnih.gov
Green Product Development : A significant future application lies in using butyl cinnamate and related compounds as bio-based, environmentally friendly plasticizers. alfa-chemistry.com Research has already demonstrated that cinnamate esters can effectively plasticize polymers like polylactide (PLA) and polyvinyl chloride (PVC), offering a safer alternative to traditional phthalate plasticizers. researchgate.netmdpi.com Future work should focus on optimizing these formulations to enhance material properties and ensure low migration of the plasticizer from the polymer matrix. mdpi.comresearchgate.net
Sustainable Agriculture : Given its antimicrobial properties, butyl cinnamate could be explored as a component in biopesticides or crop protection formulations, contributing to more sustainable agricultural practices.
Table 2: Potential Green Applications of Butyl Cinnamate
| Application Area | Description | Rationale for "Green" Classification |
|---|---|---|
| Bioplasticizers | Used as an additive to improve the flexibility of polymers like PVC and PLA. | Derived from renewable cinnamic acid; potential to replace controversial phthalate plasticizers. researchgate.netmdpi.com |
| Agrochemicals | Potential use as a biopesticide or antifungal agent for crop protection. | Natural origin and biodegradability could reduce the environmental load compared to synthetic pesticides. |
| Food & Cosmetics | Use as a flavoring and fragrance agent. | Natural occurrence and "Generally Recognized as Safe" (GRAS) status for flavor use suggest a favorable profile. femaflavor.org |
Integration of Computational Chemistry and In Silico Modeling in Butyl Cinnamate Research
Computational tools are invaluable for accelerating research and providing deep molecular insights, and their integration will be crucial for the future study of butyl cinnamate.
Future research will benefit from:
Mechanism of Action Studies : As demonstrated in antimicrobial research, molecular docking and molecular dynamics (MD) simulations can predict the binding of butyl cinnamate to specific protein targets. researchgate.net This in silico approach can efficiently screen potential targets for various biological activities, guiding experimental validation and saving significant time and resources. alfa-chemistry.com
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of new butyl cinnamate derivatives. By correlating chemical structure with activity, these models can guide the rational design of novel compounds with enhanced potency and improved safety profiles.
Synthesis and Reaction Modeling : Quantum chemical calculations can be used to model reaction mechanisms for the synthesis of butyl cinnamate, helping to optimize reaction conditions and design more efficient catalysts.
Predicting Physicochemical Properties : In silico tools can predict properties relevant to formulation development (e.g., solubility, logP) and environmental risk assessment (e.g., biodegradability, potential for bioaccumulation).
By combining these computational approaches with experimental work, researchers can adopt a more targeted and efficient strategy to explore and exploit the diverse potential of butyl cinnamate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for producing high-purity Butyl cinnamate?
- Methodological Answer : Butyl cinnamate can be synthesized via esterification of cinnamic acid with butanol using acid catalysts (e.g., sulfuric acid). Key parameters include maintaining a temperature of 36–39°C (melting point range) and using a molar excess of butanol to drive the reaction to completion . Post-synthesis, purification via recrystallization or column chromatography (using silica gel) is recommended to achieve >97% purity, as noted in reagent catalogs . Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) should confirm structural integrity and purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Butyl cinnamate?
- Methodological Answer :
- NMR : Use - and -NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and ester carbonyl signals (δ ~167 ppm) .
- GC-MS : Quantify purity and detect impurities; the molecular ion peak (m/z 238.28) should align with the compound’s molecular weight .
- HPLC : For stability studies, reverse-phase HPLC with UV detection (λ = 254 nm) can monitor degradation under varying pH and temperature conditions .
Q. How does the stability of Butyl cinnamate vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation kinetics under controlled variables (light, temperature, humidity). Store Butyl cinnamate in airtight containers at 4°C, away from oxidizers, as it decomposes above 230°C . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis can predict shelf life .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of Butyl cinnamate to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking programs like GOLD (Genetic Optimisation for Ligand Docking) to simulate interactions. Flexible docking protocols allow partial protein flexibility, improving accuracy in predicting binding modes . Validate results with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories. Compare docking scores (e.g., GoldScore) with experimental IC values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported bioactivity data for Butyl cinnamate derivatives?
- Methodological Answer : Systematic meta-analysis of existing literature should categorize variables (e.g., assay type, cell lines, concentration ranges). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. ethanol). Replicate studies under standardized conditions (CLSI guidelines) and apply statistical tools (ANOVA, Tukey’s HSD) to identify significant outliers .
Q. What are the ecological risks of Butyl cinnamate, and how can its biodegradation pathways be studied?
- Methodological Answer : Conduct OECD 301F biodegradation tests to measure biological oxygen demand (BOD) over 28 days. Use LC-MS to identify metabolites (e.g., cinnamic acid) in soil or aquatic microcosms. Ecotoxicity assays (e.g., Daphnia magna LC) are critical, as existing SDS lack ecological data . Pair with computational QSAR models to predict long-term environmental persistence .
Methodological Best Practices
- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on Butyl cinnamate’s anti-inflammatory effects should define specific targets (e.g., COX-2 inhibition) and include positive controls (e.g., ibuprofen) .
- Data Analysis : Use R or Python for multivariate regression to correlate structural modifications (e.g., alkyl chain length) with bioactivity. Open-source tools like RDKit can automate structure-activity relationship (SAR) modeling .
- Ethical Compliance : Document disposal protocols per EPA guidelines (e.g., incineration for hazardous waste) and avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
